4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an iodine atom at the 4th position, a nitro group at the 3rd position, and a carboxylic acid group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to yield pyrazoles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as ruthenium or copper, can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions: 4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Cyclization: Catalysts like palladium or copper can facilitate cyclization reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization can produce fused heterocyclic compounds .
Scientific Research Applications
Chemistry: 4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid is used as a building block in organic synthesis to create more complex molecules. Its unique functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features allow it to bind to specific biological targets, making it useful in drug discovery and development .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of anti-inflammatory, antimicrobial, and anticancer agents. Its ability to interact with biological molecules makes it a promising candidate for therapeutic development .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The iodine atom and carboxylic acid group can also participate in binding interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
3-nitro-1H-pyrazole-5-carboxylic acid: Lacks the iodine atom, which may affect its reactivity and biological activity.
4-chloro-3-nitro-1H-pyrazole-5-carboxylic acid:
4-iodo-1H-pyrazole-5-carboxylic acid: Lacks the nitro group, which may influence its reactivity and interactions with biological targets.
Uniqueness: The presence of both the iodine atom and nitro group in 4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid makes it unique compared to its analogs.
Properties
Molecular Formula |
C4H2IN3O4 |
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Molecular Weight |
282.98 g/mol |
IUPAC Name |
4-iodo-5-nitro-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C4H2IN3O4/c5-1-2(4(9)10)6-7-3(1)8(11)12/h(H,6,7)(H,9,10) |
InChI Key |
WETDNIDLJRHHAD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)[N+](=O)[O-])I |
Origin of Product |
United States |
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